molecular formula C9H9N7O5 B4361626 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B4361626
M. Wt: 295.21 g/mol
InChI Key: KPMDDZFATGWRGM-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring two pyrazole rings substituted with nitro groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups and the pyrazole scaffold contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of 4-nitro-1H-pyrazole, which is then subjected to alkylation with 2-bromoethylamine to form 2-(4-nitro-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 4-nitro-1H-pyrazole-3-carboxylic acid chloride to yield the final product.

Reaction Conditions:

    Step 1: Nitration of pyrazole using concentrated nitric acid and sulfuric acid.

    Step 2: Alkylation with 2-bromoethylamine in the presence of a base such as potassium carbonate.

    Step 3: Coupling with 4-nitro-1H-pyrazole-3-carboxylic acid chloride in an organic solvent like dichloromethane, using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The pyrazole rings can undergo electrophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like acyl chlorides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways involving nitro and pyrazole groups.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, due to the presence of nitro groups and the pyrazole scaffold.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole: A simpler analog with a single pyrazole ring.

    1H-pyrazole-3-carboxamide: Lacks the nitro groups and the second pyrazole ring.

    2-(4-nitro-1H-pyrazol-1-yl)ethylamine: An intermediate in the synthesis of the target compound.

Uniqueness

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is unique due to the presence of two nitro-substituted pyrazole rings connected by an ethyl linker. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. Its dual nitro groups enhance its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7O5/c17-9(8-7(16(20)21)4-11-13-8)10-1-2-14-5-6(3-12-14)15(18)19/h3-5H,1-2H2,(H,10,17)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMDDZFATGWRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCNC(=O)C2=C(C=NN2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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